N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide
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Overview
Description
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide typically involves the formation of the imidazole ring followed by the attachment of the hexyl and acetamide groups. One common method involves the reaction of 1H-imidazole with a hexyl halide to form the hexyl-imidazole intermediate. This intermediate is then reacted with 5-methylphenol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl and acetamide groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
88137-97-7 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(6-imidazol-1-ylhexoxy)-5-methylphenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-15-7-8-18(17(13-15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22) |
InChI Key |
ZRJCQHFJSHGKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)NC(=O)C |
Origin of Product |
United States |
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